molecular formula C13H9NOSe B1671040 Ebselen CAS No. 60940-34-3

Ebselen

Cat. No. B1671040
CAS RN: 60940-34-3
M. Wt: 274.2 g/mol
InChI Key: DYEFUKCXAQOFHX-UHFFFAOYSA-N
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Description

Ebselen, also known as PZ 51, DR3305, and SPI-1005, is a synthetic organoselenium drug molecule with anti-inflammatory, anti-oxidant, and cytoprotective activity . It acts as a mimic of glutathione peroxidase and can also react with peroxynitrite .


Synthesis Analysis

The starting reagents for the synthesis of Ebselen are 2-aminobenzoic acid and N-phenyl benzamide . It has been discovered that Ebselen has the ability to initiate apoptosis in malignant cells and prevent the formation of new cancer cells by scavenging free radicals .


Molecular Structure Analysis

Ebselen has been demonstrated to have potent M pro inhibition and antiviral activity . The binding modes of Ebselen and its derivative in M pro have been examined via high-resolution co-crystallography .


Chemical Reactions Analysis

Ebselen and its structural analogues have been identified as a novel approach for inhibiting the activity of PL pro CoV2 . Furthermore, inhibitors of PL pro CoV2 showing potency in the nanomolar range have been identified .


Physical And Chemical Properties Analysis

Ebselen is a selenoorganic chiral compound with antioxidant properties comparable to glutathione peroxidase . It is also known as 2-phenyl-1,2-benzisoselenazol-3 (2H)-one .

Scientific Research Applications

Neuroprotective Applications

Ebselen has demonstrated promising neuroprotective effects in conditions such as acute ischemic stroke and subarachnoid hemorrhage. Early treatment with ebselen improved outcomes in acute ischemic stroke by mimicking glutathione peroxidase activity, suggesting its potential as a neuroprotective agent (Yamaguchi et al., 1998). Similarly, ebselen reduced brain damage in patients with delayed neurological deficits after subarachnoid hemorrhage, indicating its efficacy in mitigating brain injury in specific contexts (Saito et al., 1998).

Potential Psychiatric Applications

Ebselen's inhibition of inositol monophosphatase (IMPase) has been explored for its lithium-mimetic effects, offering a new avenue for treating bipolar disorder and related psychiatric conditions. A study showed that ebselen influenced brain myo-inositol levels, slow-wave sleep, and emotional processing in humans, aligning with the pharmacological profile of lithium but potentially with better tolerance and safety (Singh et al., 2016). Furthermore, a phase 2a clinical trial highlighted ebselen's efficacy as an adjunctive treatment in mania or hypomania, underscoring its therapeutic potential beyond neuroprotection (Sharpley et al., 2020).

Safety And Hazards

According to the safety data sheet, Ebselen is classified as Acute Toxicity, Oral (Category 3), H301, Acute Toxicity, Inhalation (Category 3), H331, Specific target organ toxicity - repeated exposure (Category 2), H373 . It is fatal if inhaled and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-phenyl-1,2-benzoselenazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOSe/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEFUKCXAQOFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045150
Record name Ebselen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.6 [ug/mL] (The mean of the results at pH 7.4), 13.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID856002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name SID56422439
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ebselen

CAS RN

60940-34-3
Record name Ebselen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60940-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ebselen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060940343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ebselen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12610
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ebselen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757883
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ebselen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EBSELEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40X2P7DPGH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20,400
Citations
MJ Parnham, H Sies - Biochemical pharmacology, 2013 - Elsevier
… Furthermore, the reactivity of ebselen with protein thiols has helped to identify novel, … Importantly, the selenium in ebselen is not released and thus is not bioavailable, ebselen …
Number of citations: 219 www.sciencedirect.com
…, H Yasuhara, & for the Ebselen Study Group - Cerebrovascular …, 1999 - karger.com
… , ebselen is suggested to protect the brain against ischemic insults [2–5]. A neuroprotective effect of ebselen … It was previously shown that ebselen significantly reduced infarct volume in …
Number of citations: 239 karger.com
H Sies - Free Radical Biology and Medicine, 1993 - Elsevier
… Ebselen also has properties such as free radical and singlet … oxidative challenge afforded by ebselen can be explained … The metabolism and disposition of ebselen is presented in …
Number of citations: 545 www.sciencedirect.com
M Parnham, H Sies - Expert opinion on investigational drugs, 2000 - Taylor & Francis
… Ebselen is in a late stage of development for the treatment of stroke. The molecular actions of ebselen … and organs have established that ebselen protects against oxidative challenge. …
Number of citations: 326 www.tandfonline.com
T Sakurai, M Kanayama, T Shibata, K Itoh… - Chemical research in …, 2006 - ACS Publications
… Ebselen showed a potent antioxidant effect against the … protein (thioredoxin), ebselen showed a strong electrophilic potential of … and electrophilic property of ebselen, we characterized …
Number of citations: 163 pubs.acs.org
MJ Parnham, S Leyck, E Graf, EJ Dowling, DR Blake - Agents and actions, 1991 - Springer
Conclusion Ebselen has been demonstrated to be an effective anti-inflammatory agent in a variety of experimental modelsin vivo which differ from classical tests in that the aetiological …
Number of citations: 63 link.springer.com
T Yamaguchi, K Sano, K Takakura, I Saito, Y Shinohara… - Stroke, 1998 - Am Heart Assoc
… Oral administration of ebselen granules suspended in water (… given ebselen and 149 given placebo) revealed that ebselen … significant in patients who started ebselen within 24 hours of …
Number of citations: 756 www.ahajournals.org
KP Bhabak, G Mugesh - Chemistry–A European Journal, 2007 - Wiley Online Library
… is important for the antioxidant activity of ebselen. While ebselen and its analogues are poor … The poor catalytic activity of ebselen analogues in the presence of aromatic thiols such as …
T Schewe - General Pharmacology: The Vascular System, 1995 - Elsevier
… Ebselen inhibits at low concentrations a number of enzymes involved in inflammation such as … on the cellular level and may contribute to the antiinflammatory potential of ebselen. …
Number of citations: 509 www.sciencedirect.com
H Sies, MJ Parnham - Free Radical Biology and Medicine, 2020 - Elsevier
… We discuss here the reaction of ebselen with cysteine proteases, the role of ebselen … ebselen in lung inflammation. In further research on the inhibition of M pro in SARS-CoV-2, ebselen …
Number of citations: 163 www.sciencedirect.com

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